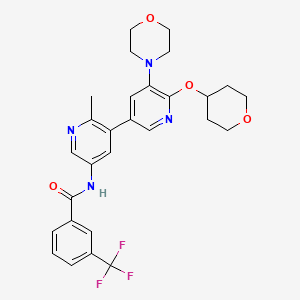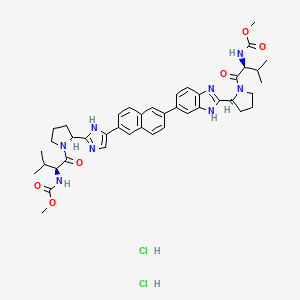
R-Impp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-IMPP: is a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation. This compound has shown potential in increasing the uptake of low-density lipoprotein cholesterol (LDL-C) in hepatoma cells by elevating the levels of low-density lipoprotein receptors (LDL-R) without affecting the levels of secreted transferrin .
Mechanism of Action
R-IMPP: primarily targets PCSK9 (proprotein convertase subtilisin/kexin type 9), a secreted protein involved in regulating low-density lipoprotein (LDL) receptor (LDL-R) levels on hepatocyte surfaces. By downregulating LDL-R levels, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream .
Mode of Action
The interaction between This compound and PCSK9 occurs at the level of protein translation. Rather than affecting PCSK9 transcription or degradation, This compound inhibits PCSK9 translation in a sequence-dependent manner. This surprising mechanism leads to increased LDL-R levels, promoting the uptake of LDL-C in hepatoma cells .
Pharmacokinetics
This compound: exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its selective binding to human 80S ribosomes, rather than bacterial ribosomes, contributes to its specificity and efficacy
Action Environment
Environmental factors, such as liver function, cellular context, and overall health, likely influence this compound’s action. Stability and efficacy may vary based on individual variations and disease states.
Biochemical Analysis
Biochemical Properties
R-Impp plays a significant role in biochemical reactions, particularly those involving PCSK9. PCSK9 is an enzyme that promotes the degradation of low-density lipoprotein receptor (LDLR), thereby regulating plasma levels of LDL cholesterol . This compound inhibits PCSK9 protein translation, which in turn increases LDLR levels and promotes the uptake of LDL cholesterol in cells .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on LDLR levels. By inhibiting PCSK9 protein translation, this compound increases LDLR levels, which promotes the uptake of LDL cholesterol in cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 80S ribosome, thereby inhibiting PCSK9 protein translation . This results in increased LDLR levels and enhanced LDL cholesterol uptake in cells . The exact molecular mechanism by which this compound promotes the degradation of PCSK9 is not completely understood .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates LDL cholesterol levels. By inhibiting PCSK9 protein translation, it impacts the function of LDLR, a key player in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-IMPP involves the synthesis of ®-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide hydrochloride. The synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline derivative is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The isoquinoline derivative is then coupled with a piperidine derivative under specific reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: R-IMPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
R-IMPP has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 translation and its effects on LDL-R levels.
Biology: It is employed in cellular studies to investigate the uptake of LDL-C and the regulation of cholesterol metabolism.
Medicine: this compound has potential therapeutic applications in the treatment of hypercholesterolemia by increasing LDL-R levels and reducing LDL-C levels.
Industry: The compound is used in the development of new drugs targeting PCSK9 and related pathways .
Comparison with Similar Compounds
S-IMPP: An enantiomer of R-IMPP with similar structure but different stereochemistry.
PCSK9 Inhibitors: Other small-molecule inhibitors targeting PCSK9, such as SBC-110736 and WNK463
Uniqueness of this compound: this compound is unique due to its specific mechanism of action involving the inhibition of PCSK9 translation by binding to human ribosomes. This selective binding distinguishes it from other PCSK9 inhibitors that may act through different mechanisms .
Properties
IUPAC Name |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGXQMSOIQCTJ-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of R-IMPP?
A1: While the exact mechanism of action is still under investigation, research suggests that this compound exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].
Q2: How does this compound impact cellular processes in cancer cells?
A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that this compound treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that this compound may interfere with key processes involved in cancer cell survival and spread. Additionally, this compound treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)








![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
